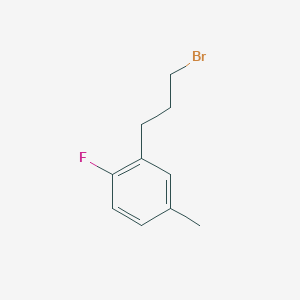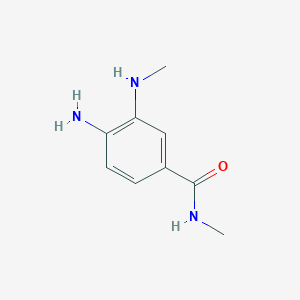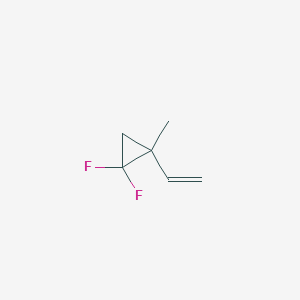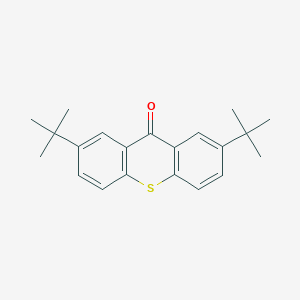
2-(3-Bromopropyl)-1-fluoro-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromopropyl)-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, a fluoro group, and a methyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene typically involves the bromination of 1-fluoro-4-methylbenzene followed by a nucleophilic substitution reaction. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography are common to achieve high purity of the final product.
化学反应分析
Types of Reactions: 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of 2-(3-Hydroxypropyl)-1-fluoro-4-methylbenzene or 2-(3-Cyanopropyl)-1-fluoro-4-methylbenzene.
Elimination: Formation of 1-fluoro-4-methylstyrene.
Oxidation: Formation of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzoic acid.
科学研究应用
2-(3-Bromopropyl)-1-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
相似化合物的比较
- 2-(3-Bromopropyl)-1-chloro-4-methylbenzene
- 2-(3-Bromopropyl)-1-fluoro-4-ethylbenzene
- 2-(3-Bromopropyl)-1-fluoro-4-nitrobenzene
Comparison: Compared to its analogs, 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene is unique due to the presence of both a fluoro and a methyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains.
属性
分子式 |
C10H12BrF |
|---|---|
分子量 |
231.10 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-4-5-10(12)9(7-8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
InChI 键 |
SQEAOEXFSNBXIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)F)CCCBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3Z)-5-Bromo-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B8640680.png)






![2-[(Isopropylideneamino)oxy]-ethanol](/img/structure/B8640741.png)

